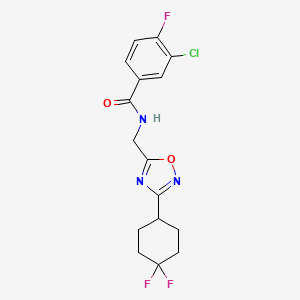
Tert-butyl (3S,4S)-4-cyclopropylpyrrolidine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl (3S,4S)-4-cyclopropylpyrrolidine-3-carboxylate is a chemical compound that features a tert-butyl ester group attached to a pyrrolidine ring with a cyclopropyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3S,4S)-4-cyclopropylpyrrolidine-3-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using reagents such as diazomethane or Simmons-Smith reagents.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol, typically using a dehydrating agent like dicyclohexylcarbodiimide (DCC) or a catalytic amount of acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient cyclopropanation and esterification processes, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl (3S,4S)-4-cyclopropylpyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group or the cyclopropyl ring, using reagents like alkyl halides or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Tert-butyl (3S,4S)-4-cyclopropylpyrrolidine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of tert-butyl (3S,4S)-4-cyclopropylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl (3S,4S)-4-cyclopropylpyrrolidine-2-carboxylate: Similar structure but with a different position of the carboxylate group.
Tert-butyl (3S,4S)-4-cyclopropylpyrrolidine-3-carboxamide: Similar structure but with an amide group instead of an ester.
Uniqueness
Tert-butyl (3S,4S)-4-cyclopropylpyrrolidine-3-carboxylate is unique due to its specific ester group and the position of the cyclopropyl substituent, which confer distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
2137606-24-5 |
|---|---|
Fórmula molecular |
C12H21NO2 |
Peso molecular |
211.30 g/mol |
Nombre IUPAC |
tert-butyl 4-cyclopropylpyrrolidine-3-carboxylate |
InChI |
InChI=1S/C12H21NO2/c1-12(2,3)15-11(14)10-7-13-6-9(10)8-4-5-8/h8-10,13H,4-7H2,1-3H3 |
Clave InChI |
BLGXXHUWLGPVMB-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)C1CNCC1C2CC2 |
SMILES isomérico |
CC(C)(C)OC(=O)[C@H]1CNC[C@@H]1C2CC2 |
SMILES canónico |
CC(C)(C)OC(=O)C1CNCC1C2CC2 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2580405.png)
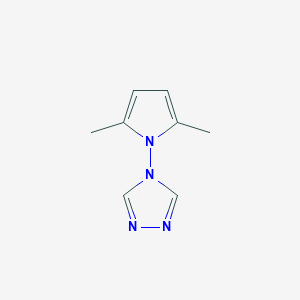
![ethyl 2-((3-(2-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)butanoate](/img/structure/B2580407.png)
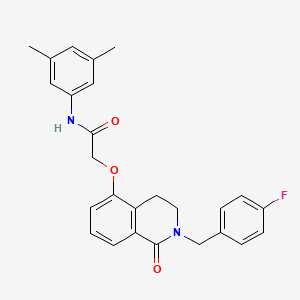
![N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2580409.png)
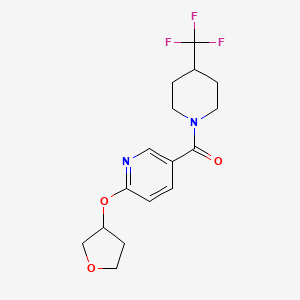
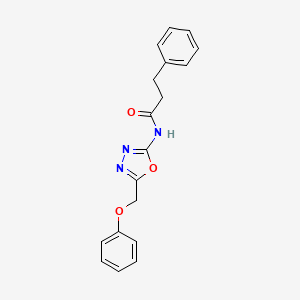
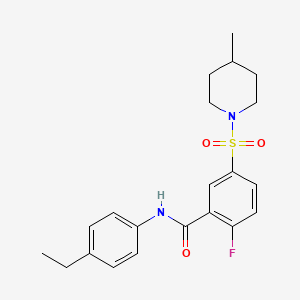

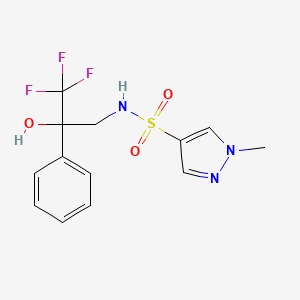
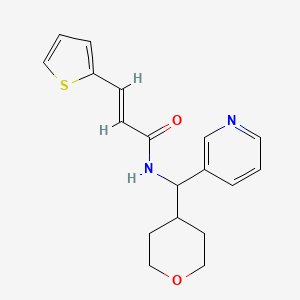
![Ethyl 5-(3-methylbutanamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2580421.png)
